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molecular formula C10H7N3O B8614231 2-Amino-6-(2-furyl)nicotinonitrile

2-Amino-6-(2-furyl)nicotinonitrile

Cat. No. B8614231
M. Wt: 185.18 g/mol
InChI Key: KWHKZWCSMWEEPA-UHFFFAOYSA-N
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Patent
US06750232B2

Procedure details

A suspension of 2-[[3-cyano-6-(2-furyl)-2-pyridyl]oxy]acetamide (8.0 g, 32.9 mmol) and potassium carbonate (9.1 g, 65.9 mmol) in N,N-dimethylformamide (80 ml) was stirred at 120° C. for 1.5 hours. After cooling as it was, the reaction solution was diluted with water and ethyl acetate, and the insoluble matters were filtered off. The aqueous layer in the filtrate was extracted with ethyl acetate. The combined organic layer was washed with an aqueous saturated solution of ammonium chloride (×2), dried over anhydrous sodium sulfate, and concentrated. The residue was suspended in methanol, and the resulting solid was collected by filtration and washed with methanol, to give the title compound (3.81 g, 63%) as a brown solid.
Name
2-[[3-cyano-6-(2-furyl)-2-pyridyl]oxy]acetamide
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](OCC(N)=O)=[N:5][C:6]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)=[CH:7][CH:8]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].C[N:26](C)C=O>O.C(OCC)(=O)C>[NH2:26][C:4]1[N:5]=[C:6]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2] |f:1.2.3|

Inputs

Step One
Name
2-[[3-cyano-6-(2-furyl)-2-pyridyl]oxy]acetamide
Quantity
8 g
Type
reactant
Smiles
C(#N)C=1C(=NC(=CC1)C=1OC=CC1)OCC(=O)N
Name
Quantity
9.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred at 120° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling as it
FILTRATION
Type
FILTRATION
Details
the insoluble matters were filtered off
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer in the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with an aqueous saturated solution of ammonium chloride (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=N1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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